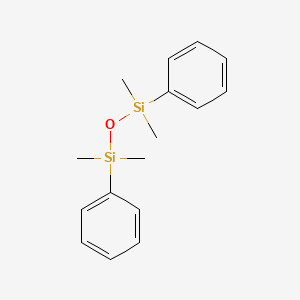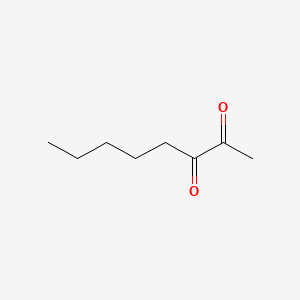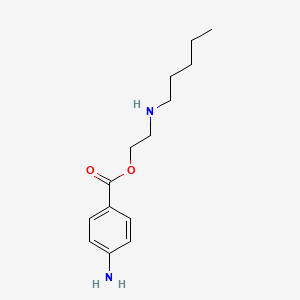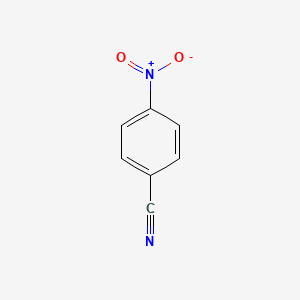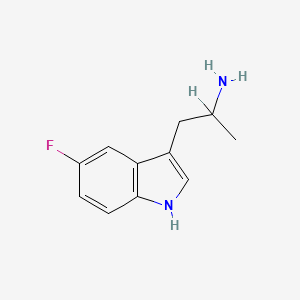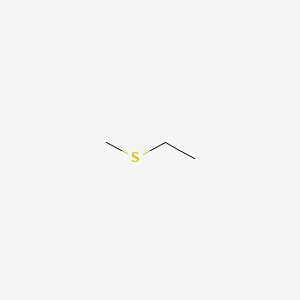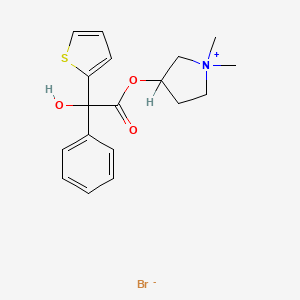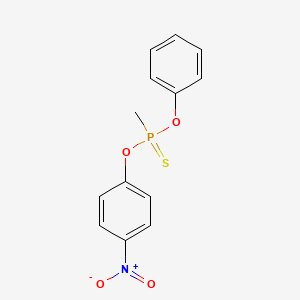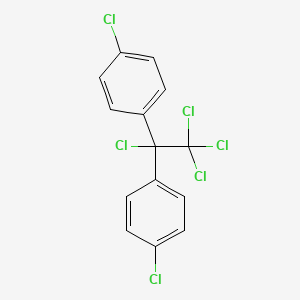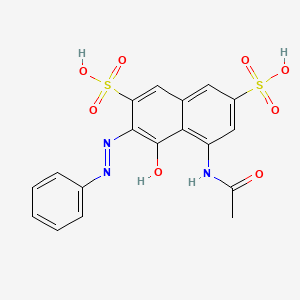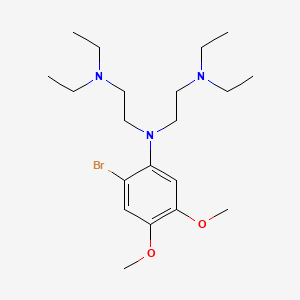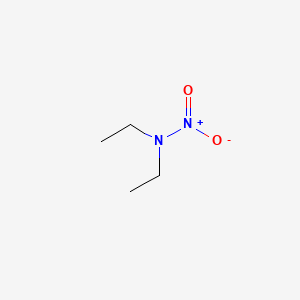![molecular formula C11H7BrN2 B1214671 7-bromo-9H-pyrido[3,4-b]indole CAS No. 88704-40-9](/img/structure/B1214671.png)
7-bromo-9H-pyrido[3,4-b]indole
Overview
Description
7-bromo-9H-pyrido[3,4-b]indole is a compound that belongs to a class of compounds known as indoles. Indoles and their derivatives are of significant interest due to their presence in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds, such as 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, involves several steps starting from indole aldehydes and involves phenylation, elongation of substituents, and the construction of the pyridine nucleus (Murakami et al., 2010).
Molecular Structure Analysis
Structural analysis of related pyrido[3,4-b]indole compounds, such as in the case of BET bromodomain inhibitors, has been performed using techniques like cocrystal structure determination, providing insights into molecular interactions and binding affinities (Zhao et al., 2017).
Chemical Reactions and Properties
Compounds within the pyrido[3,4-b]indole family have been involved in a variety of chemical reactions. For instance, the compound N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide shows different decompositions in aqueous solutions, depending on the pH and the presence of certain substituents (Rajagopal et al., 2003).
Physical Properties Analysis
The physical properties of pyrido[3,4-b]indole derivatives can be characterized by spectroscopic techniques and studies on fluorescence emissions, as demonstrated in the study of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole dimers (Catalán, 2010).
Chemical Properties Analysis
The chemical properties of 7-bromo-9H-pyrido[3,4-b]indole derivatives can be analyzed by studying their interactions and reactivities in various chemical environments. For example, the study of intra- and intermolecular fluorescence quenching in 7-(pyridyl)indoles shows how solvent-dependent photophysical properties can vary significantly (Wiosna et al., 2004).
Scientific Research Applications
Medicinal Chemistry and Drug Development :
- (Zhao et al., 2017) discussed the design and synthesis of 9H-pyrimido[4,5-b]indole-containing compounds as potent and orally bioavailable BET inhibitors, showing high binding affinities to BET proteins and low nanomolar potencies in inhibition of cell growth in acute leukemia cell lines.
- (Srivastava et al., 1999) explored substituted 9H-pyrido[3,4-b]indoles (beta-carbolines) as potential pharmacophores for designing macrofilaricidal agents, leading to the synthesis and evaluation of various derivatives for antifilarial activity.
Chemical Synthesis and Methodology :
- (Li et al., 2015) presented novel synthetic approaches toward indole derivatives via copper-catalyzed one-pot multicomponent cascade reactions, allowing selective formation of 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, or 9H-pyrido[2,3-b]indoles.
Material Sciences :
- (Cho et al., 2014) described the design and synthesis of new host molecules for blue phosphorescent organic light-emitting diodes (PhOLEDs), incorporating 9H-pyrido[2,3-b]indole structures.
Analytical Chemistry :
- (de Andrés et al., 2010) developed a sensitive and selective method for separating and quantifying non-polar heterocyclic amines, including 9H-pyrido[3,4-b]indole, in commercial meat samples.
Corrosion Inhibition :
- (Lebrini et al., 2010) and (Lebrini et al., 2013) studied the use of indole derivatives such as 9H-pyrido[3,4-b]indole as inhibitors for steel corrosion in hydrochloric acid, analyzing their adsorption properties and inhibition mechanisms.
properties
IUPAC Name |
7-bromo-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIQCUUHBSIRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237268 | |
| Record name | Eudistomin O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-9H-pyrido[3,4-b]indole | |
CAS RN |
88704-40-9 | |
| Record name | Eudistomin O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088704409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eudistomin O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1214588.png)
